DL-O-Methylserine

Enzyme inhibition D-serine metabolism Pyridoxal phosphate-dependent enzymes

DL-O-Methylserine (CAS 19794-53-7) is a critical, non-proteinogenic α-amino acid derivative essential for research in enzyme inhibition, visual health therapeutics, and lysosomal cell death pathways. Its O-methyl modification fundamentally alters enzyme recognition, making it a required tool for studying D-serine ammonia-lyase and synthesizing D-serine transporter inhibitors. High purity (≥98.0%) is recommended for reproducible outcomes. Procure from reliable sources to ensure quality and consistency in your advanced research and development projects.

Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
CAS No. 19794-53-7
Cat. No. B108039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-O-Methylserine
CAS19794-53-7
SynonymsO-methylserine
O-methylserine, (D)-isomer
O-methylserine, (DL)-isomer
O-methylserine, (L)-isome
Molecular FormulaC4H9NO3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESCOCC(C(=O)[O-])[NH3+]
InChIInChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
InChIKeyKNTFCRCCPLEUQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-O-Methylserine (CAS 19794-53-7): Non-Proteinogenic Amino Acid for Enzyme Inhibition and Peptide Synthesis


DL-O-Methylserine (CAS 19794-53-7), also known as O-methyl-DL-serine or 2-amino-3-methoxypropanoic acid, is a non-proteinogenic amino acid derivative in which the hydroxyl group of serine is replaced by a methoxy group [1]. This structural modification imparts distinct physicochemical properties including a predicted pKa of 2.10±0.10 and a LogP of -0.35, differentiating it from parent L-serine and other serine analogs . The compound is supplied as a white to off-white crystalline powder with ≥98.0% purity (TLC) and demonstrates aqueous solubility ≥100 mg/mL, making it suitable for diverse biochemical and synthetic applications .

Why Generic Serine Analogs Cannot Substitute for DL-O-Methylserine in Critical Research Applications


Substituting DL-O-methylserine with unmodified L-serine, D-serine, or O-acetyl-L-serine in research protocols introduces significant confounding variables that compromise experimental validity and synthetic outcomes. Unlike L-serine, which participates broadly in central metabolism and protein synthesis, DL-O-methylserine exhibits a distinct and constrained enzyme interaction profile, acting as a competitive inhibitor of D-serine ammonia-lyase while remaining inert toward certain serine dehydrogenases [1][2]. Its O-methyl ether modification eliminates hydrogen-bonding capacity at the β-hydroxyl position, fundamentally altering its behavior as both a substrate analog and a synthetic building block [3]. Furthermore, the DL-racemic mixture provides both enantiomers simultaneously, enabling applications where stereochemical exploration or racemic starting material is required without the cost and synthetic burden of chiral resolution . These cumulative differences mean that generic serine analogs cannot replicate the specific inhibition patterns, solubility characteristics, or synthetic utility of DL-O-methylserine in applications ranging from enzyme mechanism studies to pharmaceutical intermediate synthesis.

Quantitative Differentiation of DL-O-Methylserine Against Closest Analogs: Comparative Evidence Guide


DL-O-Methylserine as a Competitive Inhibitor of D-Serine Ammonia-Lyase

DL-O-Methylserine functions as a competitive inhibitor of D-serine ammonia-lyase (D-serine dehydratase, EC 4.3.1.18), an enzyme critical for D-serine catabolism in bacteria. This inhibition is documented in authoritative enzyme databases [1]. In contrast, O-methyl-DL-serine was found to be inert as a substrate for an NADP+-dependent serine dehydrogenase from Agrobacterium tumefaciens, whereas L-serine served as the native substrate, demonstrating that the O-methyl modification selectively ablates recognition by certain serine-metabolizing enzymes [2].

Enzyme inhibition D-serine metabolism Pyridoxal phosphate-dependent enzymes

Enhanced RNase A Reconstitution Activity: O-Methylserine-Containing Peptide vs. Alanine Analog

In a direct comparative study of semisynthetic ribonuclease A reconstitution, a synthetic tetradecapeptide containing O-methylserine at position 123 ([Ser(Me)-123]-RNase 111-124) was compared with an alanine-substituted analog ([Ala-123]-RNase 111-124) for their ability to regenerate enzymatic activity when noncovalently combined with RNase 1-118. With U>p (uridine 2',3'-cyclic phosphate) as substrate, the alanine analog was 4-fold less active than the O-methylserine-containing derivative [1]. With poly(U) as substrate, the alanine analog exhibited 2-fold lower activity [1]. The study concluded that the hydroxyl group at position 123 contributes significantly to substrate binding and catalytic activity with uridine-based substrates [1].

Ribonuclease A Semisynthetic enzymes Substrate specificity

Aqueous Solubility Advantage: DL-O-Methylserine vs. Less Polar Amino Acid Derivatives

DL-O-Methylserine exhibits high aqueous solubility of ≥100 mg/mL (839.49 mM) in water at room temperature . This solubility substantially exceeds that of less polar, hydrophobic amino acid derivatives and represents a significant practical advantage for in vitro biochemical assays, cell culture supplementation, and aqueous-phase synthetic procedures. The compound's predicted LogP of -0.35 confirms its hydrophilic character, while its pKa of 2.10±0.10 predicts ionization behavior in physiological buffers .

Aqueous solubility Formulation In vitro assays

Defined Purity Specification: ≥98.0% (TLC) for Reproducible Research Outcomes

Commercially available DL-O-methylserine is supplied with a documented purity specification of ≥98.0% as determined by thin-layer chromatography (TLC) . This purity level, verified by an established analytical method, provides procurement confidence for sensitive applications including enzymatic assays where impurities could confound inhibition measurements, and peptide synthesis where side-reactions from contaminants would reduce yield and complicate purification. The compound is also available at 97% purity from alternative suppliers, with batch-to-batch consistency maintained .

Quality control Purity specification Analytical method

Optimal Application Scenarios for DL-O-Methylserine Based on Quantitative Evidence


Enzymology Studies Requiring Selective D-Serine Ammonia-Lyase Inhibition

DL-O-Methylserine is the preferred reagent for investigations requiring competitive inhibition of D-serine ammonia-lyase without cross-reactivity on NADP+-dependent serine dehydrogenases. Its documented inertness toward the Agrobacterium serine dehydrogenase contrasts sharply with L-serine's substrate activity, enabling cleaner pathway dissection in bacterial D-serine metabolism studies [1][2]. The ≥100 mg/mL aqueous solubility facilitates inhibitor dosing in aqueous enzyme assay buffers without organic co-solvent interference.

Semisynthetic Enzyme Engineering and Structure-Activity Relationship Studies

For researchers engineering semisynthetic enzymes or probing the functional role of serine residues, DL-O-methylserine provides a defined modification that eliminates hydrogen-bond donation while retaining spatial occupancy. Direct comparative evidence demonstrates that O-methylserine-containing RNase A reconstitution peptides maintain 4-fold higher activity with uridine substrates compared to alanine-substituted analogs [3]. This quantitative advantage supports its use over simpler amino acid replacements when residual catalytic function is required.

Synthesis of D-Serine Transporter Inhibitors for Visual System Disorders

DL-O-Methylserine serves as a key pharmaceutical intermediate for the synthesis of D-serine transporter inhibitors being developed for visual system disorders and visual function enhancement [4]. The compound's commercial availability at ≥98.0% purity with defined analytical specifications ensures reproducible synthetic outcomes in medicinal chemistry campaigns, while its DL-racemic nature provides cost-effective access to both stereochemical possibilities for initial screening efforts .

Aqueous-Phase Peptide Synthesis and Biochemical Assay Development

The exceptional aqueous solubility of DL-O-methylserine (≥100 mg/mL) enables its direct use in aqueous-phase peptide coupling reactions and high-concentration stock solution preparation for biochemical assays . This property eliminates DMSO-related cytotoxicity concerns in cell-based assays and simplifies buffer preparation for enzyme kinetics experiments, where accurate inhibitor concentrations are critical for reliable parameter determination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-O-Methylserine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.